Cas no 934-71-4 (1-Bromo-4-(methylsulfinyl)benzene)

1-Bromo-4-(methylsulfinyl)benzene is a brominated aromatic compound featuring a methylsulfinyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The sulfinyl group enhances reactivity, facilitating selective transformations such as nucleophilic substitutions and cross-coupling reactions. Its well-defined structure and stability under controlled conditions make it suitable for precise functionalization in complex molecule construction. The compound’s electron-withdrawing properties also contribute to its utility in designing sulfoxide-containing ligands or catalysts. High purity grades ensure reproducibility in research and industrial processes. Proper handling is advised due to its potential sensitivity to moisture and light.
1-Bromo-4-(methylsulfinyl)benzene structure
934-71-4 structure
Product Name:1-Bromo-4-(methylsulfinyl)benzene
CAS No:934-71-4
MF:C7H7BrOS
MW:219.098880052567
MDL:MFCD00159074
CID:808371
PubChem ID:3013958
Update Time:2025-11-03

1-Bromo-4-(methylsulfinyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-4-(methylsulfinyl)benzene
    • 1-bromo-4-methylsulfinylbenzene
    • Benzene,1-bromo-4-(methylsulfinyl)-
    • 1-bromo-4-methanesulfinylbenzene
    • 1-bromo-4-methylsulfinyl-benzene
    • 4-BrC6H4SOMe
    • 4-bromo-(methylsulfinyl)benzene
    • 4-Bromophenyl methyl sulphoxide
    • 4-Bromophenylmethylsulfoxide
    • 4-bromophenylsulfinylmethane
    • Methyl 4-bromophenyl sulfoxide
    • p-BrC6H4S(O)Me
    • p-BrPhS(O)Me
    • 4-Bromo(methylsulfinyl)benzene
    • Methyl p-bromophenyl sulfoxide
    • [(4-Bromophenyl)sulfinyl]methane
    • p-Bromophenyl methyl sulfoxide
    • 4-Bromophenyl methyl sulfoxide
    • Benzene, 1-bromo-4-(methylsulfinyl)-
    • 1-Brom-4-methansulfinylbenzen
    • Methyl (4-bromophenyl) sulfoxide
    • MPOPDYTWAYBUOD-UHFFFAOYSA-N
    • 1-bromo-4-methanesulfinyl-Benzene
    • 1-Bromo-4-(met
    • 1-Bromo-4-(methylsulfinyl)benzene (ACI)
    • Sulfoxide, p-bromophenyl methyl (7CI, 8CI)
    • (±)-4-(Bromophenyl) methyl sulfoxide
    • (±)-p-Bromophenyl methyl sulfoxide
    • AKOS015835621
    • 1-Bromo-4-(methylsulphinyl)benzene
    • SCHEMBL2575115
    • A12944
    • DTXSID90918463
    • 934-71-4
    • J-620020
    • SY253160
    • PS-4871
    • MFCD00159074
    • 1-Bromo-4-(methanesulfinyl)benzene
    • DB-005709
    • CS-0096007
    • 1-BROMO-4-(METHYLSULPHINYL)BENZENE 97
    • MDL: MFCD00159074
    • Inchi: 1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
    • InChI Key: MPOPDYTWAYBUOD-UHFFFAOYSA-N
    • SMILES: O=S(C)C1C=CC(Br)=CC=1

Computed Properties

  • Exact Mass: 217.94000
  • Monoisotopic Mass: 217.94
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.3
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.68
  • Melting Point: 86-87 ºC
  • Boiling Point: 319.4°C at 760 mmHg
  • Flash Point: 147°C
  • Refractive Index: 1.659
  • PSA: 36.28000
  • LogP: 3.05220

1-Bromo-4-(methylsulfinyl)benzene Security Information

  • Hazard Statement: Irritant/Keep Cold
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,2-8°C

1-Bromo-4-(methylsulfinyl)benzene Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-Bromo-4-(methylsulfinyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019087668-1g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 95%
1g
$434.16 2023-08-31
Alichem
A019087668-5g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 95%
5g
$836.16 2023-08-31
Ambeed
A261156-250mg
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 98%
250mg
$15.0 2025-04-15
Ambeed
A261156-1g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 98%
1g
$29.0 2025-04-15
Ambeed
A261156-5g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 98%
5g
$115.0 2025-04-15
Apollo Scientific
OR3341-250mg
4-Bromophenyl methyl sulphoxide
934-71-4 98%
250mg
£15.00 2025-02-19
TRC
B697738-100mg
1-Bromo-4-(methylsulfinyl)benzene
934-71-4
100mg
$ 58.00 2023-09-08
TRC
B697738-250mg
1-Bromo-4-(methylsulfinyl)benzene
934-71-4
250mg
$ 64.00 2023-09-08
TRC
B697738-500mg
1-Bromo-4-(methylsulfinyl)benzene
934-71-4
500mg
$ 75.00 2023-09-08
TRC
B697738-1g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4
1g
$ 70.00 2022-06-06

1-Bromo-4-(methylsulfinyl)benzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadate(14-), triaconta-μ-oxooctadecaoxobis[μ10-[selenato(2-)-κO:κO:κO:κO′:κO′:… Solvents: Methanol ;  60 min, 25 °C
Reference
A Lacunary Polyoxovanadate Precursor and Transition-Metal-Sandwiched Derivatives for Catalytic Oxidation of Sulfides
Wan, Rong; He, Peipei; Liu, Zhen; Ma, Xinyi; Ma, Pengtao; et al, Chemistry - A European Journal, 2020, 26(40), 8760-8766

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: N,N-Bis[(3,5-dichloro-2-hydroxyphenyl)methyl]glycine (reaction products with functionalized graphene oxide,iron complex) Solvents: Water ;  5 h, rt
Reference
Selective and green oxidation of sulfides in water using a new iron(III) bis(phenol) amine complex supported on functionalized graphene oxide
Aghajani, Milad; Safaei, Elham; Karimi, Babak, Synthetic Metals, 2017, 233, 63-73

Production Method 3

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Ruthenium(2+), tris(2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, 1,1,1-trifluorometha… ,  2865164-71-0 Solvents: Acetonitrile ;  1 h, rt
Reference
Lanthanide-Anderson Polyoxometalates Frameworks: Efficient Sulfide Photooxidation
Ke, De-Gang; Huang, Sheng-Li ; Yang, Guo-Yu, Inorganic Chemistry, 2022, 61(49), 20080-20086

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ;  basified
Reference
Highly functional group tolerant, (E)-selective transfer semihydrogenation of alkynes catalyzed by iridium complex bearing unsymmetrical ferrocene-based phosphine ligand
Kusy, Rafal; Lindner, Marcin; Wagner, Jakub; Grela, Karol, ChemRxiv, 2021, 1, 1-15

Production Method 5

Reaction Conditions
1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: Dichloromethane ;  8 h, 25 °C
Reference
Metal- and additive-free oxygen-atom transfer reaction: an efficient and chemoselective oxidation of sulfides to sulfoxides with cyclic diacyl peroxides
Gan, Shaoyan; Yin, Junjie; Yao, Yuan; Liu, Yang; Chang, Denghu; et al, Organic & Biomolecular Chemistry, 2017, 15(12), 2647-2654

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: [4-[2-[10-[2-(4-Carboxyphenyl)ethynyl]-9-anthracenyl]ethynyl]benzoato(2-)-κO,κO′… Solvents: Methanol ,  Chloroform ;  5 h, rt
Reference
Selective photooxidation of sulfides mediated by singlet oxygen using visible-light-responsive coordination polymers
Liang, Xiao; Guo, Zhifen; Wei, Hongxia; Liu, Xin; Lv, Hui; et al, Chemical Communications (Cambridge, 2018, 54(92), 13002-13005

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2732900-19-3 (bonded to Fe3O4) ;  210 min, rt
Reference
Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfides
Aghajani, Milad; Monadi, Niaz, Journal of the Iranian Chemical Society, 2017, 14(5), 963-975

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium oxide (V2O5) (polyaniline supported) Solvents: Water ;  0.5 h, rt
Reference
Polyaniline
Punniyamurthy, Tharmalingam; Kannan, Masanam, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-4

Production Method 9

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato… Solvents: Chloroform-d ;  100 h, 25 °C
Reference
Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetate
Chen, Tse-Hong; Yuan, Zhibo; Carver, Aaron; Zhang, Rui, Applied Catalysis, 2014, 478, 275-282

Production Method 10

Reaction Conditions
1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic acid ;  1 h, 70 °C; cooled
Reference
Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 Polyoxometalate
Khenkin, Alexander M.; Leitus, Gregory; Neumann, Ronny, Journal of the American Chemical Society, 2010, 132(33), 11446-11448

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Zinc nitrate hexahydrate Solvents: Acetonitrile ;  3 - 24 h, rt
Reference
Method of producing sulfoxides by catalytic oxidation of thioethers
, Russian Federation, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Chloroform
Reference
Oxorhenium(V) Dithiolates Catalyze the Oxidation by tert-Butyl Hydroperoxide of Sulfoxides and Sulfides, Including 4,6-Dimethyldibenzothiophene
Wang, Ying; Lente, Gabor; Espenson, James H., Inorganic Chemistry, 2002, 41(5), 1272-1280

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2962812-46-8 Solvents: Methanol ;  50 min, 50 °C
Reference
Two 3D Two-Fold Interpenetrated Dia-Like Polyoxometalate-Based Metal-Organic Frameworks: Synthesis and Sulfide Selective Oxidation Activity
Bai, Xue; Han, Xu; Wang, Yuxin; Zhang, Ange; Yang, Yanli; et al, Inorganic Chemistry, 2023, 62(33), 13221-13229

Production Method 14

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, 0 °C
Reference
Ligand-to-metal ratio controls stereoselectivity: Highly functional-group-tolerant, iridium-based, (E)-selective alkyne transfer semihydrogenation
Kusy, Rafal; Lindner, Marcin; Wagner, Jakub; Grela, Karol, Chem Catalysis, 2022, 2(6), 1346-1361

Production Method 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 12-Hexyl-6-hydroxy-5H-dibenzo[b,h]fluorene-5,11,13-trione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  2 min, rt; 60 min, rt
Reference
KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides
Forchetta, Mattia ; Sabuzi, Federica; Stella, Lorenzo ; Conte, Valeria; Galloni, Pierluca, Journal of Organic Chemistry, 2022, 87(21), 14016-14025

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Boronic acid, B,B′-1,4-phenylenebis-, polymer with 1,3,6,8-tetrabromopyrene Solvents: Acetonitrile ;  12 h, rt
Reference
Designed polymeric conjugation motivates tunable activation of molecular oxygen in heterogeneous organic photosynthesis
Sun, Wenhao; Xiang, Yonggang; Jiang, Zhihui; Wang, Shengyao; Yang, Nan; et al, Science Bulletin, 2022, 67(1), 61-70

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Toluene 2,4-diisocyanate (functionalized TiO2 nanoparticles immobilized on deep eutectic solvent) ;  80 min, rt
Reference
Deep eutectic solvent-assisted synthesis of highly efficient nanocatalyst (n-TiO2@TDI@DES (ZnCl2:urea)) for chemoselective oxidation of sulfides to sulfoxides
Taghavi, Shaghayegh; Amoozadeh, Ali ; Nemati, Firouzeh, Applied Organometallic Chemistry, 2021, 35(3),

Production Method 18

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Hydrogen peroxide Catalysts: 1,3-Dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone Solvents: Dichloromethane ,  Water ;  30 min, rt
Reference
Alloxan-Catalyzed Biomimetic Oxidations with Hydrogen Peroxide or Molecular Oxygen
Zhang, Shiqi; Li, Guangxun ; Li, Ling; Deng, Xiongfei; Zhao, Gang ; et al, ACS Catalysis, 2020, 10(1), 245-252

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Palladium Solvents: Methanol ,  Water ;  16 h, 60 °C
Reference
Synthesis and nano-Pd catalyzed chemoselective oxidation of symmetrical and unsymmetrical sulfides
Li, Xing; Du, Jia; Zhang, Yongli; Chang, Honghong; Gao, Wenchao; et al, Organic & Biomolecular Chemistry, 2019, 17(11), 3048-3055

Production Method 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 9H-Fluoren-9-one, 2,7-di-9H-carbazol-9-yl-, polymer with dimethoxymethane Solvents: Methanol ,  Acetonitrile ;  20 h, 1 atm, 25 °C
Reference
Robust porous organic polymers as efficient heterogeneous organo-photocatalysts for aerobic oxidation reactions
Zhi, Yongfeng; Li, Kun; Xia, Hong; Xue, Ming; Mu, Ying; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(18), 8697-8704

1-Bromo-4-(methylsulfinyl)benzene Raw materials

1-Bromo-4-(methylsulfinyl)benzene Preparation Products

1-Bromo-4-(methylsulfinyl)benzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:934-71-4)1-Bromo-4-(methylsulfinyl)benzene
Order Number:A916983
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:01
Price ($):392.0
Email:sales@amadischem.com

Additional information on 1-Bromo-4-(methylsulfinyl)benzene

1-Bromo-4-(Methylsulfinyl)Benzene: A Comprehensive Overview

1-Bromo-4-(methylsulfinyl)benzene, also known by its CAS number 934-71-4, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which combines a bromine atom and a methylsulfinyl group attached to a benzene ring. The methylsulfinyl group, represented as -SOCH3, imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various synthetic pathways.

The synthesis of 1-bromo-4-(methylsulfinyl)benzene typically involves multi-step processes that leverage modern organic chemistry techniques. One common approach is the substitution reaction of bromobenzene derivatives with sulfonating agents under controlled conditions. Recent advancements in catalytic methods have further optimized the synthesis process, enhancing yield and purity while minimizing environmental impact. These improvements have made the compound more accessible for large-scale applications in industry and research.

In terms of physical properties, 1-bromo-4-(methylsulfinyl)benzene exhibits a melting point of approximately 65°C and a boiling point around 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-based reactions. The compound's stability under normal storage conditions is excellent, provided it is protected from moisture and light.

The electronic structure of 1-bromo-4-(methylsulfinyl)benzene plays a crucial role in its reactivity. The bromine atom acts as an electron-withdrawing group, while the methylsulfinyl group introduces additional electron-withdrawing effects through resonance. This combination creates a highly activated aromatic ring system that is prone to electrophilic substitution reactions. Recent studies have explored the use of this compound as an intermediate in the synthesis of biologically active molecules, such as kinase inhibitors and anti-inflammatory agents.

One of the most promising applications of 1-bromo-4-(methylsulfinyl)benzene lies in its role as a precursor in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of biaryl compounds, which are essential components in modern drug discovery programs. By incorporating this compound into cross-coupling strategies, researchers have successfully synthesized novel heterocyclic structures with potential therapeutic applications.

In addition to its role in organic synthesis, 1-bromo-4-(methylsulfinyl)benzene has found utility in materials science. Its ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with tailored electronic and mechanical properties. These materials hold potential for applications in electronics, optoelectronics, and advanced composites.

The environmental impact of using 1-bromo-4-(methylsulfinyl)benzene has also been a topic of recent research. Studies have focused on developing sustainable synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles have been integrated into these processes, ensuring that the compound can be produced in an environmentally friendly manner while maintaining high quality standards.

In conclusion, 1-bromo-4-(methylsulfinyl)benzene, with its unique chemical properties and diverse applications, continues to be a focal point in contemporary chemical research. As advancements in synthetic methodologies and material science progress, this compound is expected to play an increasingly important role in driving innovation across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:934-71-4)1-Bromo-4-(methylsulfinyl)benzene
A916983
Purity:99%
Quantity:25g
Price ($):392.0
Email